[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Description
The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule featuring both oxazole and triazole rings. The oxazole moiety is substituted with a 3,4,5-trimethoxyphenyl group and a methyl group, while the triazole ring is linked to a 4-methylphenyl group and esterified with a carboxylate chain. Such structural motifs are common in medicinal chemistry, as trimethoxyphenyl groups are associated with tubulin-binding activity (e.g., combretastatin analogs) , and triazoles are known for their metabolic stability and diverse pharmacological applications . Structural characterization would employ crystallographic tools like SHELXL and WinGX, which are standard for small-molecule analysis .
Properties
IUPAC Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6/c1-14-7-9-18(10-8-14)29-15(2)22(27-28-29)25(30)34-13-19-16(3)35-24(26-19)17-11-20(31-4)23(33-6)21(12-17)32-5/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRDZDFURDAMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it can inhibit tubulin polymerization, which is essential for cell division. It can also inhibit the function of Hsp90, a protein that assists in the proper folding of other proteins.
Biochemical Pathways
The compound affects several biochemical pathways. For example, by inhibiting tubulin, it disrupts the process of cell division, leading to cell death. By inhibiting Hsp90, it disrupts protein folding, leading to misfolded proteins and cellular stress. Furthermore, it can inhibit the function of TrxR, a key enzyme in the oxidative stress response pathway.
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and are well-absorbed in the body.
Result of Action
The molecular and cellular effects of [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate’s action include the inhibition of cell division, disruption of protein folding, and induction of cellular stress, which can lead to cell death. These effects can be beneficial in the treatment of diseases such as cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances in the environment, such as other drugs or proteins, can affect the compound’s ability to reach and interact with its targets.
Biological Activity
The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1223778-10-6) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O7 |
| Molecular Weight | 508.53 g/mol |
| LogP | 3.4315 |
| Polar Surface Area | 96.163 Ų |
| Hydrogen Bond Acceptors | 11 |
The biological activity of this compound is primarily attributed to its interaction with various protein targets:
- Tubulin : Inhibition of tubulin disrupts microtubule dynamics essential for cell division and can lead to apoptosis in cancer cells.
- Heat Shock Protein 90 (Hsp90) : This protein is involved in the folding and stabilization of numerous client proteins; inhibition may lead to degradation of oncogenic proteins.
- Thioredoxin Reductase (TrxR) : Inhibition can increase oxidative stress within cells, promoting apoptosis.
- Histone Lysine-Specific Demethylase 1 (HLSD1) : Modulating histone methylation can alter gene expression profiles related to cancer progression.
- P-glycoprotein (P-gp) : This protein is crucial for drug efflux; inhibition may enhance the efficacy of co-administered chemotherapeutics.
Anticancer Activity
Research indicates that [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 8.0 | |
| A549 (Lung Cancer) | 15.0 |
Antioxidant Activity
The compound also demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is linked to its ability to inhibit TrxR and increase reactive oxygen species (ROS) levels.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines :
- Mechanistic Insights :
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound’s structure shares key features with several synthesized analogs:
Key Observations:
- Heterocyclic Diversity : The target compound’s oxazole-triazole combination contrasts with thiazole-pyrazole-triazole systems (e.g., ), which may influence electronic properties and binding interactions.
- However, the target’s ester linkage differs from thioether () or hydrazide () functionalities, which could alter solubility and metabolic stability.
- Methyl Groups : The presence of methyl substituents on both heterocycles may enhance lipophilicity compared to halogenated analogs (e.g., chloro/fluoro in ).
Physicochemical and Pharmacological Properties
- The trimethoxyphenyl moiety is a hallmark of antiproliferative agents, warranting cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
